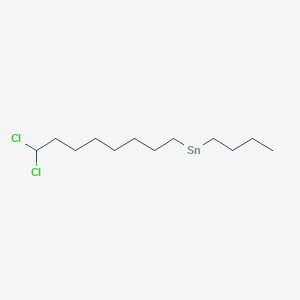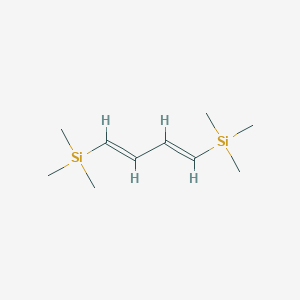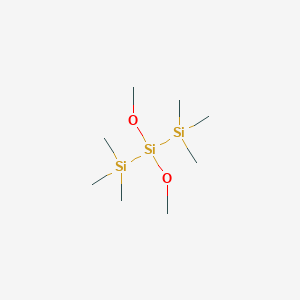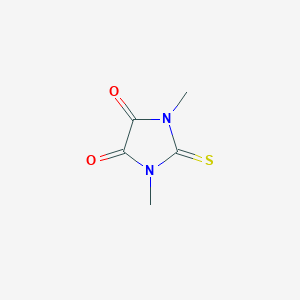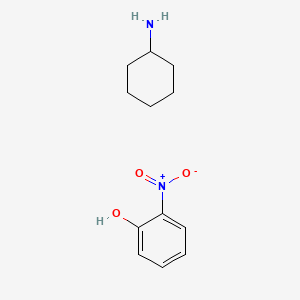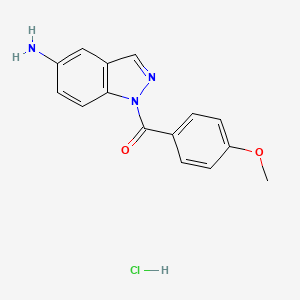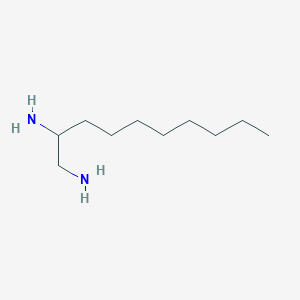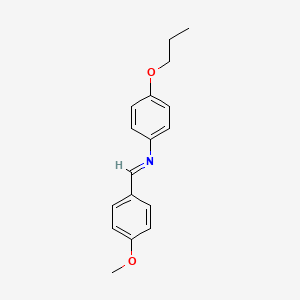
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group attached to one phenyl ring and a propoxy group attached to another phenyl ring, making it a substituted imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-methoxybenzaldehyde and 4-propoxybenzylamine in the presence of an acid catalyst can yield the desired imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding nitrile.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-(4-ethoxyphenyl)methanimine: Similar structure with an ethoxy group instead of a propoxy group.
(E)-1-(4-Methoxyphenyl)-N-(4-butoxyphenyl)methanimine: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-(4-propoxyphenyl)methanimine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methoxy and propoxy groups can affect its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
14921-35-8 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-17-10-6-15(7-11-17)18-13-14-4-8-16(19-2)9-5-14/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
DHOBAWWYLDTYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
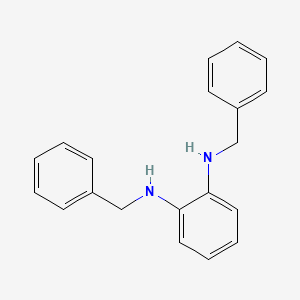
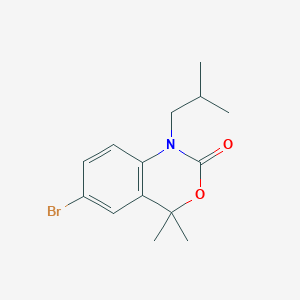
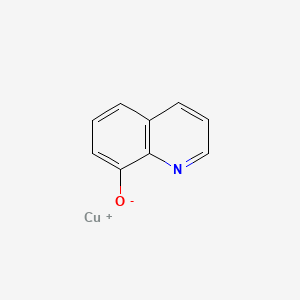
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
